molecular formula C24H25N3O B379407 3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE

3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE

Cat. No.: B379407
M. Wt: 371.5g/mol
InChI Key: BOWROPBIAQZMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE is a complex organic compound with a unique structure that includes a benzodiazole ring, a methylphenoxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones. The next step involves the introduction of the methylphenoxy group via nucleophilic substitution reactions. Finally, the aniline moiety is introduced through reductive amination or similar methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents for electrophilic substitution; organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions include quinone derivatives, reduced benzodiazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of advanced materials, such as conducting polymers and specialty coatings.

Mechanism of Action

The mechanism of action of 3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE
  • **4-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE
  • **3-METHYL-N-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE

Uniqueness

3-METHYL-N-({1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)ANILINE is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5g/mol

IUPAC Name

3-methyl-N-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]aniline

InChI

InChI=1S/C24H25N3O/c1-18-8-7-10-20(16-18)25-17-24-26-21-11-4-5-12-22(21)27(24)14-15-28-23-13-6-3-9-19(23)2/h3-13,16,25H,14-15,17H2,1-2H3

InChI Key

BOWROPBIAQZMEQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4C

Canonical SMILES

CC1=CC(=CC=C1)NCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4C

Origin of Product

United States

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